N-叔丁基-4-(氯甲基)苯甲酰胺

描述

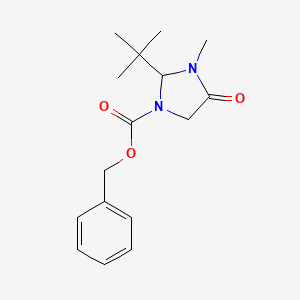

N-Tert-butyl-4-(chloromethyl)benzamide is a chemical compound used in scientific research. It holds promise for various applications due to its unique properties, including its versatility in organic synthesis and potential as a pharmaceutical intermediate. It is a useful compound for the preparation of amides from ketones, aldehydes, and derivatives .

Synthesis Analysis

N-Tert-butyl-4-(chloromethyl)benzamide can be synthesized through various methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

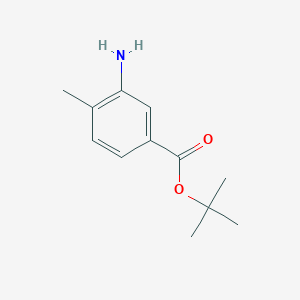

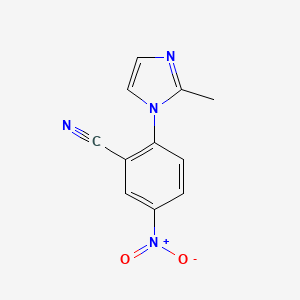

The molecular formula of N-Tert-butyl-4-(chloromethyl)benzamide is C12H16ClNO . Its molecular weight is 225.71 .Chemical Reactions Analysis

N-Tert-butyl-4-(chloromethyl)benzamide can be used in the preparation of certain pharmaceuticals . This compound is synthesized through the reaction of 4-aminobenzoyl chloride and tert-butanol, which forms an amide bond . The condensation reaction can be catalyzed by either heat or acid .科学研究应用

聚合物化学中的合成和性质

N-叔丁基-4-(氯甲基)苯甲酰胺参与具有柔性主链醚键和邻苯亚甲基单元的聚酰胺的合成,有助于显着的热稳定性、高玻璃化转变温度和在极性溶剂中的溶解性。这些特性表明在高级材料和聚合物化学领域有潜在的应用 (Hsiao, Yang, & Chen, 2000)。

在药物发现中的作用

在药物发现中,特别是在寻找抗癌剂的过程中,N-叔丁基-4-(氯甲基)苯甲酰胺的衍生物,如其铁 (III) 络合物,已被合成并研究了它们与酶的相互作用,表明有潜力在制药研究中进一步研究 (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021)。

分子建模和细胞毒活性

已经对 N-(4-叔丁基苯甲酰基氨基)苯甲酰胺等化合物进行了分子建模和细胞毒活性研究,表明其作为一种新的抗癌剂的潜力。这些研究突出了该化合物的特性和与酶的相互作用,为药物开发研究做出了贡献 (Purwanto et al., 2021)。

催化应用

在钯催化的有机化合物合成中使用源自 N-叔丁基-4-(氯甲基)苯甲酰胺的叔丁基异氰化物,如 4H-苯并[d][1,3]恶嗪-4-酮和 N-(2-氰基苯基)苯甲酰胺,显示了其在催化应用和有机合成中的效用 (Wang et al., 2015)。

在药物化学中的应用

该化合物在药物化学中具有应用,如其在具有抗炎和镇痛活性的苯甲酰胺合成中的作用,提供了其在药物设计和治疗应用中的潜力的见解 (Pau et al., 1999)。

作用机制

Target of Action

N-Tert-butyl-4-(chloromethyl)benzamide is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In this process, the compound loses a hydrogen atom at the benzylic position, which can be resonance stabilized . This interaction results in changes in the molecular structure of the target, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by N-Tert-butyl-4-(chloromethyl)benzamide involve the reaction of the compound with nitriles to produce N-tert-butyl amides . This reaction is catalyzed by Cu(OTf)2 and occurs under solvent-free conditions at room temperature . The downstream effects of this pathway include the synthesis of a series of N-tert-butyl amides in excellent isolated yields .

Result of Action

The molecular and cellular effects of N-Tert-butyl-4-(chloromethyl)benzamide’s action include the transformation of nitriles into N-tert-butyl amides . This transformation is a crucial step in the synthesis of many drugs, such as finasteride, nelfinavir, and CPI-1189, which are used to treat various conditions including benign prostatic hyperplasia and HIV .

Action Environment

The action of N-Tert-butyl-4-(chloromethyl)benzamide can be influenced by environmental factors. For instance, the reaction of the compound with nitriles to produce N-tert-butyl amides is catalyzed by Cu(OTf)2 and occurs under solvent-free conditions at room temperature . Therefore, changes in temperature and the presence of solvents could potentially affect the compound’s action, efficacy, and stability.

属性

IUPAC Name |

N-tert-butyl-4-(chloromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSPQRMPVEAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)